molecular formula C42H39N5O9 B1278806 N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate CAS No. 74405-42-8

N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate

Cat. No.: B1278806
CAS No.: 74405-42-8
M. Wt: 757.8 g/mol
InChI Key: WYSOXXMLUVYPGV-BMPTZRATSA-N
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Description

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate is a complex organic compound primarily used in the field of nucleoside chemistry. This compound is a derivative of adenosine, modified with benzoyl and methoxyphenyl groups, which enhances its stability and reactivity. It is often utilized in the synthesis of oligonucleotides and other nucleic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate typically involves multiple steps:

    Protection of the Adenosine Base: The adenosine base is first protected with a benzoyl group to prevent unwanted reactions.

    Attachment of Methoxyphenyl Groups: The 5’-hydroxyl group of the adenosine is then protected with bis(4-methoxyphenyl)phenylmethyl groups.

    Formation of the Succinate Ester: Finally, the 3’-hydroxyl group is esterified with succinic anhydride to form the succinate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate has several scientific research applications:

    Chemistry: Used in the synthesis of modified nucleosides and nucleotides for research in nucleic acid chemistry.

    Biology: Employed in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of oligonucleotides for various biotechnological applications.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate involves its interaction with nucleic acids. The compound can bind to DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it useful in antiviral and anticancer research. The molecular targets include enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate: Similar in structure but lacks the methoxyphenyl groups.

    N4-Benzoyl-2’-deoxy-5’-O-DMT-cytidine 3’-O-succinate: A cytidine derivative with similar protective groups.

    DMT-2’-O-Methyl-rA (bz) Phosphoramidite: A related compound used in RNA synthesis with a methyl group at the 2’-position.

Uniqueness

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate is unique due to the presence of both benzoyl and bis(4-methoxyphenyl)phenylmethyl groups, which enhance its stability and reactivity. This makes it particularly useful in the synthesis of complex nucleic acid derivatives and in applications requiring high stability and specificity.

Properties

IUPAC Name

4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)/t33-,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOXXMLUVYPGV-BMPTZRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225401
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74405-42-8
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-(hydrogen butanedioate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74405-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074405428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine 3'-O-succinate
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